REACTION_CXSMILES
|
ClC(C1C=CC=CC=1)(Cl)Cl.C[O-].[Na+].C[C@@H]1[C@H](O)[C@]2(O)[C@H]([C@:18]34[O:38][C:36]5([C:39]6[CH:40]=[CH:41][CH:42]=[CH:43][CH:44]=6)[O:37][C@:21](C(C)=C)([C@H:22]([O:35]5)[C@@H]3[C@@H]3O[C@]3(CO)[C@H]2O)C[C@H]4C)C1>>[CH3:21][O:37][C:36]([O:35][CH3:22])([O:38][CH3:18])[C:39]1[CH:40]=[CH:41][CH:42]=[CH:43][CH:44]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)C1=CC=CC=C1
|
Name
|
sodium methylate
|
Quantity
|
3.15 mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
orthobenzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@H]1C[C@H]2[C@@]34[C@@H](C[C@]5([C@@H]([C@@H]3[C@H]6[C@](O6)([C@H]([C@@]2([C@H]1O)O)O)CO)OC(O5)(O4)C=7C=CC=CC7)C(=C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 20 hours
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
FILTRATION
|
Details
|
After filtration and rectification almost pure methyl orthobenzoate
|
Type
|
CUSTOM
|
Details
|
is obtained in a yield of 51%
|
Type
|
CUSTOM
|
Details
|
at 15-16 torr of 102°-103° C, and nD25 of 1.4858
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=CC=C1)(OC)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |